LUF6283 is a partial agonist of hydroxycarboxylic acid receptor 2
5-Butyl-1H-pyrazole-3-carboxylic acid
CAS No.: 92933-48-7
Cat. No.: VC0533767
Molecular Formula: C8H12N2O2
Molecular Weight: 168.19 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 92933-48-7 |
|---|---|
| Molecular Formula | C8H12N2O2 |
| Molecular Weight | 168.19 g/mol |
| IUPAC Name | 5-butyl-1H-pyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C8H12N2O2/c1-2-3-4-6-5-7(8(11)12)10-9-6/h5H,2-4H2,1H3,(H,9,10)(H,11,12) |
| Standard InChI Key | ZJTXSGLJNBAMJS-UHFFFAOYSA-N |
| SMILES | CCCCC1=CC(=NN1)C(=O)O |
| Canonical SMILES | CCCCC1=CC(=NN1)C(=O)O |
| Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
5-Butyl-1H-pyrazole-3-carboxylic acid belongs to the pyrazole class of heterocyclic compounds, featuring a five-membered ring with two adjacent nitrogen atoms. The substitution pattern includes a butyl chain at position 5 and a carboxylic acid group at position 3 (Figure 1). The IUPAC name, 5-butyl-1H-pyrazole-3-carboxylic acid, reflects this arrangement .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂N₂O₂ |
| Molecular Weight | 168.19 g/mol |
| SMILES Notation | CCCCC1=CC(=NN1)C(=O)O |
| Melting Point | 166–167 °C |
| Boiling Point | 385.8 ± 30.0 °C (Predicted) |
| Density | 1.0 ± 0.06 g/cm³ (Predicted) |
| pKa | 15.44 ± 0.10 (Predicted) |
| Solubility | DMSO: 10 mg/mL (warmed) |
The carboxylic acid group contributes to its polar nature, enabling hydrogen bonding and influencing receptor binding . The butyl chain enhances lipophilicity, facilitating membrane permeability.
Synthesis and Production
Synthetic Pathways
The compound is synthesized via hydrolysis of its ethyl ester precursor, 5-butyl-1H-pyrazole-3-carboxylic acid ethyl ester. This reaction typically employs alkaline conditions, such as sodium hydroxide in aqueous ethanol, to cleave the ester bond and yield the carboxylic acid .
Reaction Scheme:
Purification involves recrystallization from solvents like ethanol or water, yielding a white-to-beige powder .
Biological Activities and Mechanism of Action
HCA2 Receptor Modulation
LUF 6283 acts as a partial agonist of HCA2 (GPR109A), a G protein-coupled receptor implicated in lipid homeostasis. Binding studies reveal a dissociation constant () of 0.55 μM, indicating moderate affinity . Activation of HCA2 triggers intracellular signaling cascades, including:
Lipid-Lowering Effects
In vivo studies using normolipidemic C57BL/6 mice demonstrated that oral administration of 400 mg/kg/day for four weeks reduced:
These effects correlate with decreased hepatic VLDL production, offering a mechanism distinct from statins.
Research Findings and Therapeutic Applications
Dyslipidemia Management
LUF 6283’s partial agonism avoids the cutaneous flushing caused by niacin, a full HCA2 agonist. This advantage stems from its reduced efficacy in activating prostaglandin D2 release, a key mediator of flushing .
Table 2: Comparative Analysis with Niacin
| Parameter | LUF 6283 | Niacin |
|---|---|---|
| HCA2 Affinity () | 0.55 μM | 0.1 μM |
| Flushing Incidence | None | High |
| VLDL Reduction | 40% | 45% |
Industrial and Research Applications
Beyond therapeutics, LUF 6283 serves as:
Comparative Analysis with Related Compounds
Structural Analogues
Modifications to the pyrazole ring or substituents alter pharmacological profiles. For example:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume